4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid
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Overview
Description
4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid is a synthetic compound that features a thiazole ring, a fluorophenyl group, and a butanoic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the fluorophenyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Acetylation and Amidation: The acetylation of the thiazole ring followed by amidation with butanoic acid derivatives completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of catalysts, solvents, and reaction temperatures to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for anticancer and anti-inflammatory drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid is unique due to the presence of the fluorophenyl group, which enhances its stability and bioavailability compared to other thiazole derivatives . This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H15FN2O3S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C15H15FN2O3S/c16-12-5-2-1-4-11(12)15-18-10(9-22-15)8-13(19)17-7-3-6-14(20)21/h1-2,4-5,9H,3,6-8H2,(H,17,19)(H,20,21) |
InChI Key |
GKHSXRPAKVTEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCCCC(=O)O)F |
Origin of Product |
United States |
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